{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13477233
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol
* For research use only. Not for human or veterinary use.
![{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -](/images/structure/VC13477233.png)
Specification
Molecular Formula | C15H26N2O4 |
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Molecular Weight | 298.38 g/mol |
IUPAC Name | 2-[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(12-4-5-12)9-11-6-7-16(8-11)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
Standard InChI Key | IASDOXYUFXDXPM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid, reflects its three core components:
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Pyrrolidine ring: A five-membered secondary amine ring providing a scaffold for functional group attachment.
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Boc-protected cyclopropylamine: A cyclopropane ring linked to a methylene group and a Boc group, which masks the amine’s reactivity during synthesis .
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Acetic acid moiety: A carboxylic acid group at the 1-position of the pyrrolidine, enabling salt formation or further derivatization.
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₆N₂O₄ | |
Molecular Weight | 298.38 g/mol | |
Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2 | |
InChI Key | IASDOXYUFXDXPM-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Boc Protection: Cyclopropylamine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or DMAP).
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Pyrrolidine Functionalization: The Boc-protected amine is conjugated to a pyrrolidine ring via nucleophilic substitution or reductive amination.
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Acetic Acid Attachment: The acetic acid group is introduced through alkylation or coupling reactions, often using bromoacetic acid derivatives .
Industrial Optimization:
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Continuous Flow Reactors: Enhance yield by maintaining precise temperature and stoichiometric control.
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Purification Techniques: Chromatography (HPLC) and crystallization ensure ≥95% purity, critical for pharmaceutical intermediates .
Physicochemical Properties
Stability and Reactivity
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Boc Group Stability: Susceptible to acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection .
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Cyclopropyl Rigidity: Reduces rotational freedom, potentially enhancing metabolic stability compared to linear analogues .
Physicochemical Data:
Property | Value | Method/Source |
---|---|---|
LogP (Predicted) | 1.09–2.74 | XLOGP3, WLOGP |
Aqueous Solubility | 1.14–13.2 mg/mL | SILICOS-IT |
Melting Point | Not reported | – |
Biological Activity and Applications
Comparative Bioactivity:
Compound | Target | IC₅₀/Kd | Source |
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{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | P-gp ATPase | 12 μM | |
Boc-protected pyrrolidine analogues | Cyclophilin B | 10–100 nM |
Research Advancements
Recent Studies
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Cyclophilin Inhibition: Derivatives with Boc-protected amines demonstrate nanomolar affinity for cyclophilin B, a key player in metabolic dysfunction-associated steatohepatitis (MASH) .
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Selective Drug Delivery: The Boc group’s labile nature allows pH-sensitive release in tumor microenvironments .
Key Findings:
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Selectivity Optimization: Chlorination ortho to the aniline group in analogues improved Cyp B affinity by 3–5-fold .
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Metabolic Stability: Cyclopropyl groups reduce oxidative metabolism, extending half-life in preclinical models .
Industrial and Regulatory Considerations
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